2-Acetaminooctadecane-1,3-diol
Overview
Description
2-Acetaminooctadecane-1,3-diol is an aminodiol compound with the molecular formula C20H41NO3. It is characterized by an octadecane backbone with two hydroxy substituents at positions 1 and 3, and an acetamino group at position 2. This compound is known for its role in various biological and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetaminooctadecane-1,3-diol can be synthesized through several methods. One common approach involves the acylation of 2-aminooctadecane-1,3-diol with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Another method involves the reduction of 2-nitrooctadecane-1,3-diol followed by acetylation. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst, while the acetylation step uses acetic anhydride and a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The purification of the final product typically involves recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetaminooctadecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetamino group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
2-Acetaminooctadecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and as a component in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of 2-acetaminooctadecane-1,3-diol involves its interaction with cellular membranes and proteins. The hydroxy groups facilitate hydrogen bonding with membrane lipids, enhancing membrane stability and fluidity. The acetamino group can interact with proteins, potentially affecting their function and signaling pathways. These interactions contribute to the compound’s biological effects, such as moisturizing and protective properties in skin care applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-octadecanediol: Similar structure but lacks the acetamino group.
Sphinganine: A sphingoid base with similar hydroxy and amino groups but different backbone structure.
Ceramides: Structurally related compounds with varying fatty acid chains and functional groups.
Uniqueness
2-Acetaminooctadecane-1,3-diol is unique due to its specific combination of hydroxy, amino, and acetamino groups, which confer distinct chemical and biological properties. Its ability to interact with both lipids and proteins makes it versatile in various applications, particularly in skin care and therapeutic formulations.
Biological Activity
2-Acetaminooctadecane-1,3-diol, also known as 2-aminooctadecane-1,3-diol or D-erythro-dihydrosphingosin, is a sphingolipid derivative that has garnered attention for its biological activities, particularly in the context of inflammation and cell signaling. This compound exhibits significant interaction with various biological pathways, primarily through its inhibition of cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the metabolism of arachidonic acid and subsequent eicosanoid production.
The primary biological activity of this compound is its ability to inhibit cPLA2α. This enzyme is responsible for catalyzing the release of arachidonic acid from membrane phospholipids. The inhibition of cPLA2α leads to a reduction in the availability of arachidonic acid, thereby decreasing the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This mechanism highlights its potential therapeutic applications in inflammatory diseases.
Target Enzyme
- Enzyme: Cytosolic phospholipase A2α (cPLA2α)
- Effect: Inhibition of enzyme activity
- Pathway Impact: Reduced production of eicosanoids
The compound is characterized by its lipophilic nature and a molecular weight of approximately 301.5 g/mol. Its structural features contribute to its interaction with lipid membranes and cellular components, influencing various biochemical pathways.
Pharmacokinetics
Due to its lipophilic properties, this compound is expected to exhibit significant membrane permeability. This characteristic may enhance its efficacy in targeting intracellular pathways but also necessitates careful consideration regarding dosage and potential side effects.
Cellular Effects
The inhibition of cPLA2α by this compound suggests that it may modulate cellular functions related to inflammation, apoptosis, and cell signaling. By affecting the arachidonic acid pathway, this compound may influence gene expression and metabolic processes within cells.
Case Studies
- Inflammation Models : In vitro studies have demonstrated that treatment with this compound significantly reduces inflammatory markers in cultured macrophages exposed to lipopolysaccharides (LPS).
- Neuroprotection : Research indicates potential neuroprotective effects in models of neurodegeneration where the compound mitigates neuronal cell death through modulation of inflammatory responses.
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound's action:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Sphingosine | Contains a double bond | Involved in signaling pathways |
Phytosphingosine | One additional hydroxyl group | Similar but more hydrophilic |
Dihydrosphingosine | Lacks acetyl group | Less potent than 2-acetamino |
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJGESKKUOMBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.